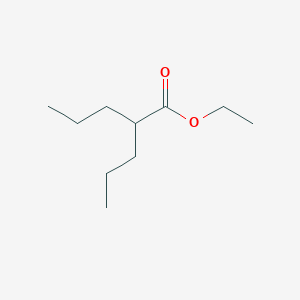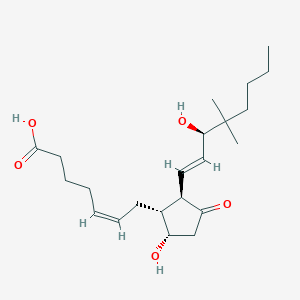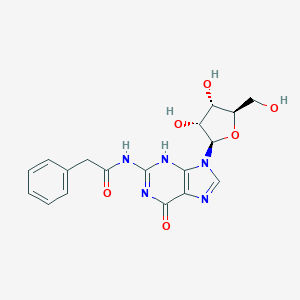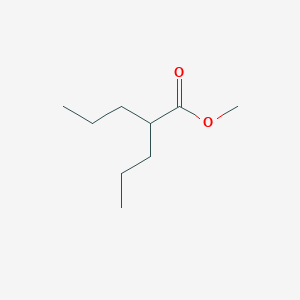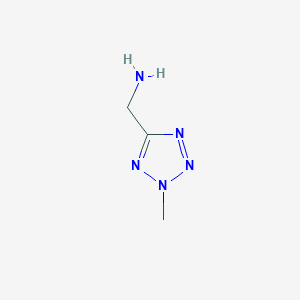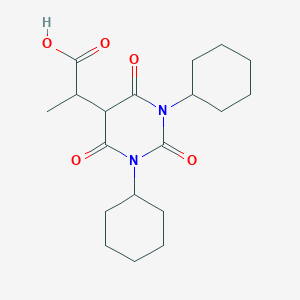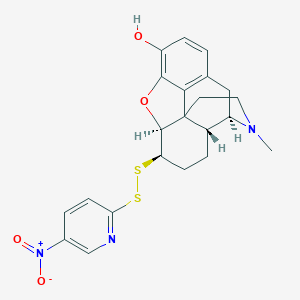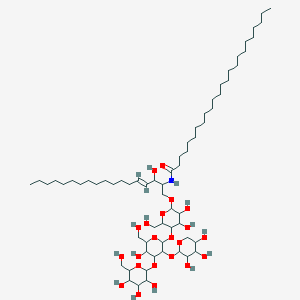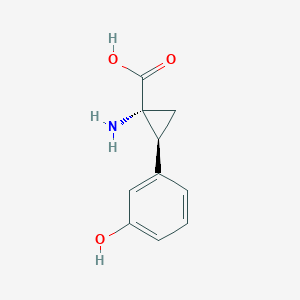
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, also known as AHPC, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug development and biochemical research. AHPC is a chiral molecule, meaning it has two stereoisomers, (1R,2S)-AHPC and (1S,2R)-AHPC. In
作用機序
The mechanism of action of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve its interactions with glutamate receptors. Specifically, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
生化学的および生理学的効果
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
実験室実験の利点と制限
One advantage of using (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability. Additionally, its neuroprotective effects make it a valuable tool for studying neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. One area of focus is its potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its interactions with glutamate receptors. Finally, there is potential for (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid to be used as a tool for studying the role of glutamate receptors in neurological processes.
合成法
The synthesis of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves the reaction between (R)-phenylglycine and glyoxylic acid. The reaction proceeds through a cyclopropanation step, resulting in the formation of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. This synthesis method has been optimized by various research groups, resulting in high yields and purity of the final product.
科学的研究の応用
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential applications in drug development, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential as a modulator of glutamate receptors, which are involved in various neurological processes.
特性
CAS番号 |
139561-07-2 |
|---|---|
製品名 |
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC名 |
(1R,2S)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m0/s1 |
InChIキー |
QJIGJBFNKLGGML-WCBMZHEXSA-N |
異性体SMILES |
C1[C@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
正規SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2-(3-hydroxyphenyl)-, (1R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



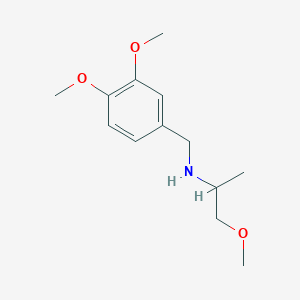
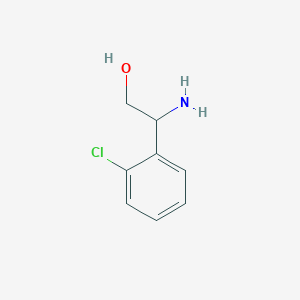

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
